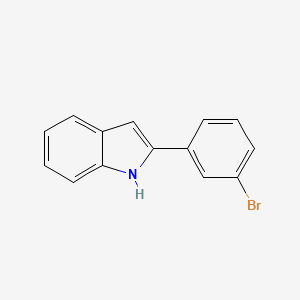

2-(3-bromophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLBEKKWEZXQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Arylindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Among its many derivatives, the 2-arylindole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide focuses on a specific, yet highly significant, member of this class: 2-(3-bromophenyl)-1H-indole. The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making it an invaluable building block in the synthesis of complex molecules and potential therapeutic agents. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a particular emphasis on its relevance in drug discovery.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of 2-(3-bromophenyl)-1H-indole lies in a thorough characterization of its molecular architecture and physical attributes.

Structural Elucidation

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

"C14H10BrN" [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15261104&t=l", labelloc=b, pos="0,0!"];

}

Caption: 2D structure of 2-(3-bromophenyl)-1H-indole.

Physicochemical Data

A summary of the key physicochemical properties of 2-(3-bromophenyl)-1H-indole is presented in the table below. It is important to note that much of the publicly available data is computationally predicted.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | PubChem[3] |

| Molecular Weight | 272.14 g/mol | PubChem[3] |

| IUPAC Name | 2-(3-bromophenyl)-1H-indole | PubChem[3] |

| CAS Number | 93716-78-0 | - |

| XLogP3 | 4.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Note: Experimental data for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Characterization

The precise identification and purity assessment of 2-(3-bromophenyl)-1H-indole relies on a combination of spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not available, the expected spectral features can be inferred from the analysis of its constituent parts and related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the bromophenyl ring. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region will display a complex pattern of multiplets corresponding to the protons on both aromatic systems.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 14 carbon atoms. The carbons attached to the nitrogen and bromine atoms will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the indole amine, typically in the region of 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br and cleavage of the bond between the two ring systems.

Section 2: Synthetic Strategies

The synthesis of 2-arylindoles is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4] To synthesize 2-(3-bromophenyl)-1H-indole via this method, one would react phenylhydrazine with 3-bromoacetophenone to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.

Conceptual Workflow: Fischer Indole Synthesis

Caption: Conceptual workflow of the Fischer Indole Synthesis.

Protocol: General Procedure for Fischer Indole Synthesis

-

Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-bromoacetophenone (1.0 eq). The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. The reaction is then heated to a temperature ranging from 80 °C to 200 °C, depending on the chosen catalyst and substrates.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Disclaimer: This is a generalized protocol. Specific reaction conditions should be optimized for the synthesis of 2-(3-bromophenyl)-1H-indole.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods provide a highly modular and efficient approach to 2-arylindoles.

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of 2-(3-bromophenyl)-1H-indole, two main strategies can be envisioned:

-

Strategy A: Coupling of 2-iodo- or 2-bromoindole with 3-bromophenylboronic acid.

-

Strategy B: Coupling of 2-indolylboronic acid with 1,3-dibromobenzene.

Conceptual Workflow: Suzuki Coupling

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base.[6] To synthesize 2-(3-bromophenyl)-1H-indole using this method, one could perform an intramolecular Heck reaction of a suitably substituted aniline precursor.

Section 3: Chemical Reactivity and Derivatization

The chemical reactivity of 2-(3-bromophenyl)-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the electrophilic carbon-bromine bond on the phenyl ring. This dual reactivity makes it a versatile platform for generating diverse chemical libraries.

Reactions at the Indole Nitrogen

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion can then be alkylated or acylated to introduce various substituents at the N-1 position. N-alkylation is a common strategy to modulate the biological activity of indole-based compounds.

Electrophilic Substitution on the Indole Ring

The indole ring is susceptible to electrophilic attack, with the C-3 position being the most reactive. Reactions such as Vilsmeier-Haack formylation or Mannich reactions can be employed to introduce functional groups at this position.

Cross-Coupling Reactions at the C-Br Bond

The bromine atom on the phenyl ring serves as a valuable functional handle for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the meta-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies. Common reactions include:

-

Suzuki Coupling: To introduce new aryl or vinyl groups.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: To form new C-N bonds.

-

Heck Coupling: To introduce alkene functionalities.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylindole scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities. While specific data for 2-(3-bromophenyl)-1H-indole is limited, the general class of 2-phenylindoles has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous 2-phenylindole derivatives have demonstrated potent anticancer activity through various mechanisms.[7]

-

Tubulin Polymerization Inhibition: Many 2-phenylindoles act as microtubule-targeting agents, binding to the colchicine binding site on tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

-

Estrogen Receptor Modulation: A significant number of 2-phenylindoles act as selective estrogen receptor modulators (SERMs).[8] They can exhibit either agonist or antagonist activity depending on the tissue type, making them promising candidates for the treatment of hormone-dependent breast cancers.

Signaling Pathway: Apoptosis Induction by 2-Phenylindoles

Caption: Simplified pathway of apoptosis induction by tubulin-inhibiting 2-phenylindoles.

Other Therapeutic Areas

Beyond oncology, 2-phenylindole derivatives have been investigated for a range of other biological activities, including:

-

Antimicrobial

-

Anti-inflammatory

-

Neuroprotective

The diverse biological profile of the 2-phenylindole scaffold underscores its importance in modern drug discovery.

Conclusion

2-(3-bromophenyl)-1H-indole is a molecule of significant interest to medicinal chemists and drug discovery scientists. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple points for chemical modification. The inherent biological activity of the 2-phenylindole core, combined with the versatility of the bromo-substituent, makes this compound a valuable starting point for the development of novel therapeutic agents. Further research to elucidate the specific biological activities and SAR of derivatives of 2-(3-bromophenyl)-1H-indole is warranted and holds the potential to yield new and effective treatments for a variety of diseases.

References

-

Heck, R. F. The Heck reaction. Wikipedia. [Link]

-

Fischer, E. Fischer indole synthesis. Wikipedia. [Link]

- Zhang, T.-T., et al. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15261104, 2-(3-bromophenyl)-1H-indole. PubChem. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

-

Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. [Link]

- Fischer Indole Synthesis. Name Reactions in Organic Synthesis.

-

Sci-Hub. Heck Reaction on Solid Support: Synthesis of Indole Analogs. [Link]

-

Zhang, T.-T., et al. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76850748, 1h-Indole,2-(3-bromophenyl)-3-phenyl-. PubChem. [Link]

-

S. M. A. et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. [Link]

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

ResearchGate. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]

-

G. S. S. et al. (2021). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. [Link]

-

M. A. L. et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC. [Link]

-

H. K. et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]

-

B. S. et al. (2018). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

-

Suzuki, A. Suzuki reaction. Wikipedia. [Link]

-

M. K. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. [Link]

-

G. P. et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. [Link]

-

S. S. S. et al. (2015). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. ResearchGate. [Link]

-

A. M. A. E.-G. et al. (2022). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. PMC. [Link]

-

Y.-C. L. et al. (2022). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. MDPI. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

H. U. (2001). Selective oestrogen receptor modulators--current and future brain and behaviour applications. PubMed. [Link]

-

S. N. et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

M. Z. et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. [Link]

-

M. D. et al. (2022). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

-

L. S. P. et al. (2018). Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer. PubMed. [Link]

-

I.R.I.S. (2022). Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-To-Lead Optimization to. [Link]

-

Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

-

M. I. et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Medbullets Step 1. (2022). Selective Estrogen Receptor Modulators (SERMs). [Link]

-

B. P. et al. (2025). An update on selective estrogen receptor modulator: repurposing and formulations. PubMed. [Link]

Sources

- 1. Compound 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-bromophenyl)-1H-indole | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective oestrogen receptor modulators--current and future brain and behaviour applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(3-bromophenyl)-1H-indole via the Fischer Indole Synthesis

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its prevalence in drugs targeting conditions like cancer, inflammation, and migraines underscores the enduring need for efficient and versatile synthetic routes to access diverse indole derivatives.[1] The Fischer indole synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, remains one of the most powerful and widely utilized methods for constructing the indole ring system.[3][4] This reaction facilitates the formation of an indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.

This in-depth guide provides a technical exploration of the Fischer indole synthesis, specifically focusing on the preparation of 2-(3-bromophenyl)-1H-indole. We will dissect the reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline methods for product characterization, offering field-proven insights for researchers and drug development professionals.

The Core Mechanism: A Stepwise Dissection

The Fischer indole synthesis is a sophisticated cascade of reactions that transforms relatively simple starting materials into the aromatic indole heterocycle. The overall transformation involves the acid-catalyzed reaction of phenylhydrazine with 3-bromoacetophenone. The mechanism, established through extensive study, proceeds through several distinct stages.[3][5][6]

-

Phenylhydrazone Formation : The synthesis begins with the condensation of phenylhydrazine and a carbonyl compound—in this case, 3-bromoacetophenone. This is a classic imine formation reaction that yields the corresponding phenylhydrazone intermediate.[7][8]

-

Tautomerization to the Enamine : The phenylhydrazone is in equilibrium with its tautomer, an 'ene-hydrazine' or enamine. This step is crucial as it positions the molecule for the key bond-forming rearrangement.[3][9]

-

[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes the critical, irreversible[3][3]-sigmatropic rearrangement.[1][3] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, which establishes the fundamental framework of the indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring.[3][6]

-

Cyclization and Aromatization : The resulting di-imine intermediate undergoes rearomatization. Subsequently, an intramolecular attack by the amino group on the imine carbon forms a five-membered ring, yielding a cyclic aminal (or aminoacetal).[1][3]

-

Elimination of Ammonia : Under the acidic reaction conditions, the aminal readily eliminates a molecule of ammonia (NH₃) to generate the energetically favorable, stable aromatic indole product.[3][5][6]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Detailed Experimental Protocol

The synthesis of 2-(3-bromophenyl)-1H-indole can be performed as a one-pot reaction or a two-step procedure involving the isolation of the phenylhydrazone intermediate.[10] The two-step approach, detailed below, often provides better control and facilitates purification.

Part 1: Synthesis of 3-Bromoacetophenone Phenylhydrazone

Materials:

-

Phenylhydrazine (or Phenylhydrazine hydrochloride)[11]

-

3-Bromoacetophenone

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (95%)

Procedure:

-

In a round-bottom flask, dissolve 3-bromoacetophenone (1.0 eq) in 95% ethanol.

-

Add phenylhydrazine (1.05 eq) to the solution. If using phenylhydrazine hydrochloride, add an equivalent of a base like sodium acetate to liberate the free hydrazine.

-

Add a few drops of glacial acetic acid to catalyze the condensation.

-

Stir the reaction mixture at room temperature for 2-3 hours or gently warm on a steam bath for 1 hour to ensure complete reaction.[8]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum. The product should be a crystalline solid.

Part 2: Acid-Catalyzed Cyclization to 2-(3-bromophenyl)-1H-indole

Materials:

-

3-Bromoacetophenone phenylhydrazone (from Part 1)

-

Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Polyphosphoric Acid (PPA), or Glacial Acetic Acid)

-

High-boiling point solvent (if necessary, e.g., ethylene glycol or sulfolane)

Procedure:

-

Catalyst Selection: The choice of acid catalyst is a critical parameter.[12][13] Lewis acids like zinc chloride are highly effective.[7] Brønsted acids such as polyphosphoric acid (PPA) can serve as both the catalyst and the reaction medium.[1][3] For this protocol, we will use zinc chloride.

-

In a round-bottom flask equipped with a reflux condenser, place the dried 3-bromoacetophenone phenylhydrazone (1.0 eq).

-

Add anhydrous zinc chloride (2.0 - 4.0 eq) as the catalyst.

-

Heat the mixture in an oil bath to a high temperature (typically 150-180°C). The solid mixture will melt and the reaction will proceed, often with visible evolution of fumes.[8]

-

Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, carefully quench the reaction mixture by adding water and an acid (e.g., dilute HCl) to dissolve the zinc salts.[8]

-

The crude product often precipitates as a solid. Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 2-(3-bromophenyl)-1H-indole.

Caption: Figure 2: Experimental Workflow

Process Optimization and Key Parameters

The success of the Fischer indole synthesis is highly dependent on carefully controlling several experimental variables. The selection of the acid catalyst is arguably the most decisive factor.[12]

| Parameter | Options & Considerations | Impact on Synthesis |

| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, PPA.[3][12] Lewis Acids: ZnCl₂, FeCl₃, BF₃·OEt₂, AlCl₃.[1][12] | The catalyst's strength and nature influence reaction rate, yield, and potential side reactions. PPA is effective but can lead to challenging work-ups. ZnCl₂ is a robust and common choice. Acetic acid can serve as both a solvent and a mild catalyst.[12] |

| Temperature | Typically ranges from 80°C to over 200°C. | The[3][3]-sigmatropic rearrangement and ammonia elimination steps are high-energy processes requiring elevated temperatures.[14] The optimal temperature depends on the substrate and catalyst. |

| Solvent | Glacial acetic acid, ethanol, ethylene glycol, or solvent-free (using PPA or molten reactants). | The solvent must be stable at high temperatures and capable of dissolving the reactants. Polar aprotic solvents can also be used.[7] |

| Reaction Mode | One-pot vs. two-step (hydrazone isolation). | A one-pot procedure is more time-efficient.[10][15] A two-step process allows for the purification of the intermediate, which can lead to a cleaner final product and higher overall yield. |

Product Characterization

Verification of the final product, 2-(3-bromophenyl)-1H-indole, is achieved through standard spectroscopic techniques. The following table outlines the expected data for structural confirmation.

| Technique | Expected Data for 2-(3-bromophenyl)-1H-indole |

| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, ~8.1-8.4 ppm), aromatic protons on the indole ring (multiplets, ~7.0-7.7 ppm), and aromatic protons on the 3-bromophenyl ring (multiplets, ~7.2-7.9 ppm). |

| ¹³C NMR | Resonances for the distinct carbon atoms of the indole and bromophenyl rings. The C2 carbon of the indole will appear around 136-138 ppm, and the carbon bearing the bromine atom will be in the 122-124 ppm range. |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₄H₁₀BrN. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observable as M⁺ and M+2 peaks. |

| Infrared (IR) | Characteristic N-H stretching vibration for the indole amine at ~3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

Conclusion

The Fischer indole synthesis provides a classic, reliable, and powerful platform for the construction of 2-arylindoles, a class of molecules of significant interest in drug discovery. By understanding the intricacies of the reaction mechanism and carefully optimizing key parameters such as catalyst choice and temperature, researchers can effectively synthesize targets like 2-(3-bromophenyl)-1H-indole. The protocol and insights provided in this guide offer a solid foundation for the successful application of this venerable reaction in the modern research laboratory.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

Mishra, S. K., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [Link]

-

ChemEurope.com. Fischer indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Shiri, M., & Zolfigol, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Substituted 2-Phenyl-1H-Indoles

Abstract: The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted 2-phenyl-1H-indole derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, elucidating the underlying mechanisms of action and structure-activity relationships.[1][3] Detailed experimental protocols for key biological assays are provided to offer researchers and drug development professionals a practical resource for harnessing the therapeutic prowess of this versatile molecular framework.

Part 1: Foundational Chemistry and Synthesis

The 2-Phenyl-1H-Indole Scaffold: Structural Features and Significance

The 2-phenyl-1H-indole molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a phenyl group attached at the 2-position of the indole core.[1] This arrangement creates a planar, electron-rich system that can readily interact with various biological targets. The indole nucleus itself is a crucial pharmacophore found in essential biomolecules like tryptophan, serotonin, and melatonin, highlighting its inherent biological relevance.[1][3] The presence of the N-H group in the indole ring allows for hydrogen bonding, while the phenyl group provides a site for numerous substitutions to modulate the compound's steric and electronic properties, thereby influencing its biological activity.

Key Synthetic Methodologies

The synthesis of substituted 2-phenyl-1H-indoles can be achieved through several established methods. The Fischer indole synthesis is a classic and widely used approach, involving the reaction of a phenylhydrazine with an appropriate acetophenone derivative under acidic conditions.[4][5] Other notable methods include the Bischler-Möhlau indole synthesis, the Nenitzescu indole synthesis, and palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Below is a generalized workflow for the Fischer indole synthesis, a common method for preparing 2-phenyl-1H-indoles.[4][5]

Signaling pathway of tubulin polymerization inhibition.

SAR studies have revealed that the nature and position of substituents on the 2-phenyl-1H-indole scaffold are critical for tubulin inhibitory activity. For example, methoxy groups on the phenyl ring, particularly a 3,4,5-trimethoxyphenyl moiety, are often associated with potent activity. [7]Modifications at the 3-position of the indole ring with groups like a sulfur, ketone, or methylene bridge can also enhance potency. [7]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-phenyl-1H-indole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | [8] |

| OXi8006 | Various | Potent | [9] |

| Arylthioindole (ATI) derivative | MCF-7 (Breast) | 0.052 | [7] |

This protocol outlines a standard method for assessing the effect of a compound on tubulin polymerization in vitro.

-

Preparation of Reagents:

-

Tubulin protein (e.g., from bovine brain) is purified and stored at -80°C.

-

A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) is prepared.

-

Test compounds are dissolved in DMSO to create stock solutions.

-

-

Assay Procedure:

-

Tubulin is diluted in polymerization buffer to the desired concentration.

-

The test compound or vehicle control (DMSO) is added to the tubulin solution.

-

The mixture is transferred to a pre-warmed 96-well plate.

-

The plate is placed in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.

-

Absorbance readings are taken at regular intervals (e.g., every minute for 60 minutes).

-

-

Data Analysis:

-

An increase in absorbance at 340 nm indicates tubulin polymerization.

-

The rate of polymerization is calculated from the linear phase of the absorbance curve.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

-

Inhibition of Protein Kinases

Certain 2-phenyl-1H-indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Examples of kinases targeted by 2-phenyl-1H-indole derivatives include Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Src family kinases. [10][11]Inhibition of these kinases can block tumor angiogenesis, proliferation, and metastasis. Sunitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, features an indole core structure. [11]

A series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which can be considered analogs of 2-phenyl-1H-indoles, have shown potent inhibition of Src kinase activity. [10]Specific substitutions on the C-2 phenyl and C-7 phenylamino groups were found to be crucial for activity, with some analogs exhibiting in vivo efficacy comparable to the clinical candidate SKI-606. [10]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

-

Reagent Preparation:

-

Kinase, fluorescently labeled substrate, and ATP are prepared in a suitable assay buffer.

-

A terbium-labeled antibody specific for the phosphorylated substrate is also prepared.

-

Test compounds are serially diluted in DMSO.

-

-

Assay Procedure:

-

The kinase, substrate, and test compound are incubated together in a 384-well plate.

-

ATP is added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specific time at room temperature.

-

The terbium-labeled antibody is added to stop the reaction and detect the phosphorylated product.

-

-

Data Analysis:

-

The TR-FRET signal is measured using a plate reader.

-

The ratio of the emission signals from the acceptor and donor fluorophores is calculated.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

-

Part 3: Antimicrobial and Antiviral Applications

Substituted 2-phenyl-1H-indoles have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties. [1][3]

Antibacterial and Antifungal Activity

The antimicrobial mechanisms of 2-phenyl-1H-indoles are varied. Some compounds are thought to disrupt the microbial cell membrane, while others may inhibit essential enzymes. For instance, some derivatives have been shown to inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. [1]

Studies have shown that the presence of electron-donating substituents on the 2-phenyl-1H-indole scaffold can enhance antibacterial activity. [12][13]Gram-negative bacteria appear to be more susceptible to these compounds than Gram-positive bacteria. [12][13]Specific substitutions, such as a 4-chlorophenyl group, have been associated with increased antibacterial activity against S. aureus and E. coli. [14]

The following table presents the MIC values of selected 2-phenyl-1H-indole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis | 15.6 | [15] |

| 2-(3-Nitrophenyl)-1H-indole | Salmonella typhi | 15.6 | [15] |

| 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole | S. aureus & E. coli | More active than ampicillin | [14] |

This protocol details the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Inoculum:

-

A pure culture of the test bacterium is grown overnight in a suitable broth medium.

-

The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

The standardized bacterial inoculum is added to each well.

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antiviral Potential

2-Phenyl-1H-indole derivatives have also shown promise as antiviral agents. [1][3]They have been reported to exhibit activity against a range of viruses, including Hepatitis B virus (HBV), Human Immunodeficiency Virus (HIV), and Zika virus (ZIKV), primarily by inhibiting viral replication. [1][3]

Part 4: Anti-inflammatory and Neuroprotective Roles

Beyond their anticancer and antimicrobial properties, 2-phenyl-1H-indoles have been investigated for their potential in treating inflammatory conditions and neurodegenerative diseases. [1][3]

Inhibition of Cyclooxygenase (COX) Enzymes

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain. [16][17]

Substituted 2-phenyl-1H-indoles have been designed as selective inhibitors of COX-2. [1]The COX-2 isoform is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. [18]Selective COX-2 inhibition can therefore provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. [17][18]Molecular docking studies have indicated that these compounds can bind effectively to the active site of the COX-2 enzyme. [1][3]

Mechanism of selective COX-2 inhibition.

This protocol describes a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

-

Reagent Preparation:

-

Purified COX-1 and COX-2 enzymes are obtained.

-

Arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) are prepared.

-

Test compounds are dissolved in DMSO.

-

-

Assay Procedure:

-

The enzyme (COX-1 or COX-2) is incubated with the test compound or vehicle control in a 96-well plate.

-

The colorimetric probe is added.

-

Arachidonic acid is added to initiate the reaction.

-

The plate is incubated at room temperature.

-

-

Data Analysis:

-

The absorbance of the oxidized probe is measured at a specific wavelength (e.g., 590 nm).

-

The IC₅₀ value for each enzyme is determined by plotting the percentage of inhibition against the compound concentration.

-

The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated.

-

Neuroprotective Effects

The indole nucleus is a component of several neuroactive molecules, and derivatives of 2-phenyl-1H-indole have been investigated for their neuroprotective potential. [1][3]

Some indole derivatives have shown inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can have therapeutic benefits in neurodegenerative diseases like Parkinson's disease. Additionally, the antioxidant properties of some 2-phenyl-1H-indoles may contribute to their neuroprotective effects by scavenging harmful reactive oxygen species in the brain. [1][3]

The ability of these compounds to modulate neurotransmitter levels and combat oxidative stress suggests their potential as therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [19][20]Further research is needed to fully elucidate their mechanisms of action and therapeutic efficacy in this context.

Part 5: Future Directions and Therapeutic Outlook

Emerging Targets and Novel Applications

The versatility of the 2-phenyl-1H-indole scaffold continues to inspire the exploration of new biological targets. Emerging areas of interest include their potential as inhibitors of protein-protein interactions and as modulators of epigenetic targets. The development of fluorescently labeled 2-phenyl-1H-indole derivatives could also aid in the study of their cellular uptake and target engagement.

Challenges in Drug Development

Despite their promising biological activities, the development of 2-phenyl-1H-indole derivatives into clinical drugs faces several challenges. Poor aqueous solubility and bioavailability are common issues that need to be addressed through formulation strategies or the design of prodrugs. [9]Additionally, potential off-target effects and toxicity must be carefully evaluated.

Conclusion: The 2-Phenyl-1H-Indole Scaffold as a Privileged Structure in Medicinal Chemistry

Substituted 2-phenyl-1H-indoles represent a highly valuable and versatile class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for cancer, infectious diseases, inflammation, and neurodegenerative disorders. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates based on this privileged scaffold.

Part 6: References

-

Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res. 2023;11:194. [Link]

-

Journal of Molecular Pharmaceutics & Organic Process Research. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. [Link]

-

Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. [Link]

-

Wang S, et al. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. Eur J Med Chem. 2023;249:115163. [Link]

-

Boschelli DH, et al. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. J Med Chem. 2004;47(27):6666-8. [Link]

-

Yousif E, et al. Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Curr Org Synth. 2019;16(1):131-140. [Link]

-

Pillai JR, et al. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. Molecules. 2023;28(3):1369. [Link]

-

Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on carragreenan-induced oedema of the laboratory mice. [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health. [Link]

-

Dargad R, et al. COX Inhibitors. StatPearls. 2023. [Link]

-

Synthesis and Fungicidal Activity of Substituted 2-Phenyl-1H-indoles. Asian Journal of Chemistry. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. National Institutes of Health. [Link]

-

A brief review of the biological potential of indole derivatives. [Link]

-

Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. National Institutes of Health. [Link]

-

Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives. CNKI. [Link]

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. National Institutes of Health. [Link]

-

Study of Antimicrobial and Antifungal Activity of the Bis-Indole Derivatives of 2-Phenyl-1-H-Indole. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health. [Link]

-

Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters. [Link]

-

Inhibition of TRPC3-Nox2 Complex Formation Ameliorates Skeletal Muscle Atrophy. MDPI. [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. [Link]

-

Severe Pneumococcal Pneumonia Causes Acute Cardiac Toxicity and Subsequent Cardiac Remodeling. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Bentham Science. [Link]

-

List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

-

Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Pharmaceutical Sciences. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]

-

Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. [Link]

-

Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. MDPI. [Link]

-

Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. MDPI. [Link]

-

Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

-

Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. PubMed. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 18. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Therapeutic Promise of 2-Phenyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Phenyl-1H-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a fused benzene and pyrrole ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in natural products like the amino acid tryptophan and neurotransmitters serotonin and melatonin underscores its physiological significance.[1][2] Within the vast landscape of indole chemistry, the 2-phenyl-1H-indole scaffold has emerged as a "privileged structure," a molecular framework that exhibits the ability to bind to multiple biological targets with high affinity.[3] This versatility has positioned 2-phenyl-1H-indole derivatives as highly promising candidates in the development of novel therapeutics for a wide array of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted therapeutic applications, and underlying mechanisms of action of 2-phenyl-1H-indole derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Pathways to 2-Phenyl-1H-Indole Derivatives

The Fischer indole synthesis remains one of the most widely employed and versatile methods for the preparation of the 2-phenyl-1H-indole core.[4][5] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and an acetophenone derivative.[5][6]

General Experimental Protocol: Fischer Indole Synthesis

-

Formation of the Phenylhydrazone: Equimolar amounts of a substituted phenylhydrazine and a substituted acetophenone are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a weak acid, like acetic acid, is added, and the mixture is heated to reflux for a designated period.[7][8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is collected by filtration and purified by recrystallization.[7]

-

Cyclization to the 2-Phenyl-1H-Indole: The purified phenylhydrazone is added to a strong acid catalyst, such as polyphosphoric acid or a Lewis acid.[6][7] The mixture is heated, often under solvent-free conditions, to induce cyclization.[9] After the reaction is complete, the mixture is cooled and neutralized with a base, leading to the precipitation of the 2-phenyl-1H-indole derivative.[10] The crude product is then purified using column chromatography.[11]

Caption: General workflow of the Fischer indole synthesis.

Alternative synthetic strategies include palladium-catalyzed coupling reactions, which offer milder reaction conditions and broader substrate scope.[11]

Diverse Therapeutic Applications of 2-Phenyl-1H-Indole Derivatives

The structural features of the 2-phenyl-1H-indole scaffold, including its aromatic nature and the presence of a hydrogen bond donor (the indole N-H), allow for diverse interactions with various biological targets. This has led to the discovery of a wide range of pharmacological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Phenyl-1H-indole derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanism of Action:

-

Tubulin Polymerization Inhibition: A prominent mechanism of action is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the mitotic spindle.[12][13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][12]

-

Topoisomerase Inhibition: Certain derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[1] This interference with DNA metabolism leads to DNA damage and triggers apoptotic pathways in cancer cells.

-

Signaling Pathway Modulation: 2-Phenyl-1H-indole derivatives can also modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[14]

-

Estrogen Receptor Binding: In hormone-dependent cancers like breast cancer, some derivatives can bind to estrogen receptors, exhibiting antagonistic effects.[9][14]

Caption: Key anticancer mechanisms of 2-phenyl-1H-indole derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Arylthioindole derivatives | MCF-7 (Breast) | 0.052 | [12] |

| Quinoline-indole derivative | Various | 0.002 - 0.011 | [15] |

| 2-Phenylindole linked imidazolothiazole | MCF-7 (Breast) | 1.31 | [16] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. 2-Phenyl-1H-indole derivatives have shown promising activity against a range of bacterial and fungal strains.[1][6]

Spectrum of Activity:

-

Antibacterial: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas sp., Enterobacter sp.) bacteria.[6][7] Some derivatives have even shown activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2]

-

Antifungal: Antifungal activity has been observed against phytopathogenic fungi such as Rhizoctonia solani and Fusarium moniliforme.[5]

Mechanism of Action:

The precise antimicrobial mechanisms are still under investigation, but potential targets include bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Quantitative Data on Antimicrobial Activity:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Substituted 2-phenyl-1H-indoles | Enterobacter sp. | <100 | [6] |

| Bis-indole derivative | S. aureus | 10 | [7] |

| Bis-indole derivative | E. coli | 125 | [7] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a key contributor to various diseases. 2-Phenyl-1H-indole derivatives have exhibited potent anti-inflammatory properties.[1][2]

Mechanism of Action:

-

COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] Molecular docking studies have shown excellent binding interactions of these derivatives with the COX-2 enzyme.[1]

-

NF-κB Pathway Suppression: These compounds can also suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Antioxidant Activity: Scavenging Damaging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The indole nucleus is known for its radical scavenging properties, and 2-phenyl-1H-indole derivatives have demonstrated significant antioxidant activity.[1][6]

Mechanism of Action:

These compounds can donate an electron to stabilize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[2][6] The presence of electron-donating substituents on the phenyl ring generally enhances their antioxidant capacity.[6][10]

Antiviral Activity: A New Frontier in Viral Infections

Recent studies have highlighted the potential of 2-phenyl-1H-indole derivatives as antiviral agents.

Spectrum of Activity:

-

Hepatitis C Virus (HCV): Certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been identified as inhibitors of HCV replication for both genotype 1b and 2a.[17][18][19]

-

Hepatitis B Virus (HBV): Some derivatives have shown the ability to inhibit HBV replication and suppress the secretion of the HBV surface antigen (HBsAg).[1][2]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease presents a significant challenge for drug development. The ability of 2-phenyl-1H-indole derivatives to interact with multiple targets makes them attractive candidates for neuroprotection.[20][21]

Mechanism of Action:

-

Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[22] This is a key therapeutic strategy for Alzheimer's disease.

-

Anti-Amyloid Aggregation: These compounds have been shown to promote the disaggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[23]

-

Antioxidant and Metal Chelating Properties: Their antioxidant and metal-chelating abilities can help mitigate the oxidative stress and metal dyshomeostasis associated with neurodegeneration.[23]

Key Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenyl-1H-indole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.

-

Sample Incubation: Different concentrations of the 2-phenyl-1H-indole derivatives are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated relative to a control.

Conclusion and Future Perspectives

The 2-phenyl-1H-indole scaffold has unequivocally established itself as a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. The ability of these compounds to modulate multiple biological targets simultaneously is particularly advantageous for treating complex, multifactorial diseases.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the 2-phenyl-1H-indole scaffold through systematic SAR studies will be crucial for enhancing potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigations into the precise molecular mechanisms underlying the observed biological activities will facilitate rational drug design.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities of 2-phenyl-1H-indole derivatives suggest that their therapeutic potential may extend beyond the areas already explored.

References

A comprehensive list of references with clickable URLs will be provided separately.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity | Semantic Scholar [semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijrpr.com [ijrpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis and reactions of 2-arylindoles

Introduction

The 2-arylindole scaffold is a privileged structural motif, prominently featured in a vast array of pharmacologically active compounds and advanced materials.[1][2][3][4] Its unique electronic and steric properties impart a remarkable versatility, enabling interactions with a wide range of biological targets. This has led to the development of 2-arylindole-based therapeutics with applications as anticancer, antimicrobial, and antidiabetic agents.[4] Given their significance, the development of efficient and diverse synthetic methodologies for 2-arylindoles is a cornerstone of modern medicinal and materials chemistry.[4] This guide provides an in-depth analysis of the key synthetic strategies and characteristic reactions of 2-arylindoles, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Synthesis of 2-Arylindoles: A Methodological Overview

The construction of the 2-arylindole core can be broadly categorized into two approaches: classical cyclization reactions that build the indole ring and modern cross-coupling methods that introduce the aryl group onto a pre-existing indole scaffold.

Classical Indole Ring Syntheses

These methods involve the formation of the indole ring from acyclic precursors, with the concomitant introduction of the 2-aryl substituent.

1.1.1 Fischer Indole Synthesis

One of the most venerable and widely used methods for indole synthesis is the Fischer indole synthesis, first reported in 1883.[5][6] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6][7][8] For the synthesis of 2-arylindoles, an aryl ketone is the required carbonyl partner.[7][8]

Mechanism and Rationale: The reaction proceeds through a series of steps initiated by the formation of the arylhydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine intermediate, which then undergoes a[9][9]-sigmatropic rearrangement.[5] Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[5] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[5][6] Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[7]

Caption: The Fischer Indole Synthesis workflow.

Representative Protocol: Synthesis of 2-Phenylindole [6]

-

Hydrazone Formation: Phenylhydrazine is reacted with 2-bromoacetophenone to form the corresponding hydrazone intermediate.

-

Cyclization: The isolated hydrazone is treated with a suitable acid catalyst, such as polyphosphoric acid, and heated to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the crude product is extracted. Purification by chromatography yields the final 2-phenylindole.

1.1.2 Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that directly yields 2-arylindoles.[10][11][12][13] It involves the reaction of an α-bromoacetophenone with an excess of an aniline.[10] Despite its long history, this method has seen less widespread use due to often harsh reaction conditions and the potential for low yields and poor regioselectivity.[9][10] However, recent modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have made this reaction more viable.[10][12]

Mechanism and Rationale: The reaction mechanism is surprisingly complex.[12] It is believed to proceed through the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline.[10][12] An intramolecular electrophilic cyclization, followed by aromatization and tautomerization, affords the 2-arylindole.[9][10][12] The use of excess aniline is critical for the reaction to proceed.[10]

Caption: The Bischler-Möhlau Indole Synthesis workflow.

Modern Cross-Coupling and C-H Functionalization Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-arylindoles, offering milder conditions and broader functional group tolerance.

1.2.1 Palladium-Catalyzed Reactions

Palladium catalysis has been at the forefront of developing new and efficient methods for 2-arylindole synthesis.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[14][15][16] This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles.[15]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species.[15] This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond.[15] Subsequent intramolecular cyclization via displacement of the halide by the nitrogen atom and reductive elimination regenerates the Pd(0) catalyst and yields the 2,3-disubstituted indole.[15]

Caption: The catalytic cycle of the Larock Indole Synthesis.

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[17][18] This method is particularly useful for the synthesis of indoles with substituents at the 2-position. For instance, 2-allylaniline can be converted to 2-methylindole using this approach.[17]

While not a direct indole synthesis, the Buchwald-Hartwig amination is a crucial palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[19] It can be strategically employed in multi-step syntheses of N-arylindoles and other complex indole derivatives.[20] The reaction couples amines with aryl halides and has undergone significant development to expand its substrate scope and improve reaction conditions.[19]

1.2.2 C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of 2-arylindoles.[4][21] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.[21]

Palladium-catalyzed C-H arylation of indoles is a prominent example.[4] These reactions often proceed via a concerted metalation-deprotonation mechanism, and the regioselectivity can be controlled by the choice of directing groups or by the inherent reactivity of the indole nucleus.[22][23] For instance, the use of N-alkyl protecting groups can favor C2-arylation.

Table 1: Comparison of Key Synthetic Methodologies for 2-Arylindoles

| Method | Starting Materials | Key Features | Advantages | Limitations |

| Fischer Indole Synthesis | Arylhydrazines, Aryl ketones | Acid-catalyzed cyclization | Well-established, versatile | Can require harsh conditions, limited functional group tolerance |

| Bischler-Möhlau Synthesis | α-Bromoacetophenones, Anilines | Direct formation of 2-arylindoles | One-pot procedure | Often harsh conditions, low yields, poor regioselectivity |

| Larock Indole Synthesis | o-Haloanilines, Internal alkynes | Palladium-catalyzed heteroannulation | High regioselectivity, broad substrate scope | Requires pre-functionalized starting materials |

| Hegedus Indole Synthesis | o-Alkenyl anilines | Palladium(II)-mediated oxidative cyclization | Good for 2-substituted indoles | Stoichiometric palladium in early versions |

| C-H Arylation | Indoles, Arenes | Direct C-H bond functionalization | High atom economy, avoids pre-functionalization | Regioselectivity can be a challenge |

Part 2: Characteristic Reactions of 2-Arylindoles

The 2-arylindole scaffold, while relatively stable, undergoes a variety of chemical transformations that allow for further functionalization and the construction of more complex molecular architectures.

Electrophilic Substitution

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and the preferred site for electrophilic substitution. However, the presence of the 2-aryl group can influence the regioselectivity of these reactions.

Oxidation

The oxidation of 2-arylindoles can lead to a variety of interesting and synthetically useful products. For example, oxidation with oxone has been shown to produce 2-arylbenzoxazinones in high yields.[24][25] This transformation proceeds through a proposed Baeyer-Villiger oxidation of an intermediate.[25]

More recently, biocatalytic methods have been developed for the stereoselective oxidation of 2-arylindoles.[26][27][28] Using flavin-dependent monooxygenases (FDMOs), 2-arylindoles can be converted to the corresponding 3-hydroxyindolenine products with good to excellent yields and enantioselectivity.[26][27][28][29] This enzymatic approach overcomes many of the challenges associated with traditional chemical oxidants, such as overoxidation and the formation of complex product mixtures.[26][28][29]

Caption: Oxidation pathways of 2-arylindoles.

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, although the reactivity is often lower than that of simpler alkenes or dienes. The 2-aryl substituent can influence the feasibility and outcome of these reactions through steric and electronic effects.

Conclusion

The synthesis and reactions of 2-arylindoles represent a vibrant and continually evolving area of chemical research. From the classical, name-reaction-based approaches to the modern, transition-metal-catalyzed and C-H functionalization strategies, the synthetic chemist's toolbox for accessing this important scaffold is vast and powerful. The ongoing development of novel methodologies, particularly in the realm of biocatalysis, promises to deliver even more efficient, selective, and sustainable routes to these valuable compounds. A thorough understanding of both the synthesis and reactivity of 2-arylindoles is essential for their continued application in the discovery and development of new medicines and materials.

References

- Biocatalytic Stereoselective Oxidation of 2-Arylindoles.

-

Bischler–Möhlau indole synthesis. Wikipedia. [Link]

-